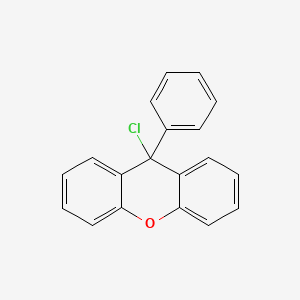

9-Chloro-9-phenylxanthene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

9-chloro-9-phenylxanthene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClO/c20-19(14-8-2-1-3-9-14)15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGMODSTGYKJDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195288 | |

| Record name | 9-Chloro-9-phenyl-9H-xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42506-03-6 | |

| Record name | 9-Chloro-9-phenyl-9H-xanthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42506-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Chloro-9-phenyl-9H-xanthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042506036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Chloro-9-phenyl-9H-xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-chloro-9-phenyl-9H-xanthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-CHLORO-9-PHENYL-9H-XANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DJX63N6JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization of 9 Chloro 9 Phenylxanthene Within Advanced Organic Chemistry Research

Historical Trajectory of Xanthene-Based Scaffolds in Synthetic Methodologies

The xanthene scaffold, a dibenzo[b,e]pyran core, represents a significant class of oxygen-containing heterocyclic compounds that have garnered substantial interest since the late 19th century. mdpi.com Initially, their prominence arose from their application as dyes, with iconic examples like fluorescein (B123965) and eosin (B541160) being among the first recognized xanthene derivatives. The inherent fluorescence and rigid tricyclic structure of the xanthene core made it a valuable chromophore, leading to its widespread use in coloring textiles, as food additives, and in laser technologies. benthamdirect.comresearchgate.net

As synthetic methodologies advanced, the focus expanded beyond dyes to the exploration of xanthene derivatives in medicinal chemistry. mdpi.com Researchers recognized that the xanthene scaffold's structural simplicity allowed for straightforward functionalization, providing a versatile platform for developing novel therapeutic agents. This led to the synthesis of a wide array of derivatives exhibiting diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties. mdpi.combenthamdirect.com The evolution of xanthene-based compounds accelerated in the mid-20th century with the development of related structures like thioxanthenes, where the oxygen heteroatom is replaced by sulfur, yielding effective antipsychotic drugs. This highlighted the scaffold's adaptability and spurred systematic investigations into substitutions at various positions, particularly at the C9 position, leading to derivatives with enhanced biological efficacy and tailored properties. unito.it The development of green synthesis methods in the 21st century has further facilitated the eco-friendly and efficient production of these valuable compounds. benthamdirect.com

Contemporary Significance of 9-Chloro-9-phenylxanthene in Enabling Complex Syntheses

In the landscape of modern organic synthesis, this compound, also known as pixyl chloride, has carved out a crucial niche primarily as a key reagent for the introduction of the 9-phenylxanthen-9-yl (pixyl or Px) protecting group. rsc.org This protecting group is particularly valuable in the synthesis of complex biomolecules like nucleosides and oligonucleotides. springernature.com The primary hydroxyl group (5'-OH) of nucleosides is a key reaction site that requires protection to ensure selectivity during the multi-step process of building DNA and RNA strands.

This compound reacts efficiently with the 5'-hydroxy function of 2'-deoxyribonucleosides to yield 5'-O-(9-phenylxanthen-9-yl) derivatives. rsc.org A significant advantage of the pixyl group is that its derivatives are often crystalline, which facilitates their purification—a notable improvement over some other commonly used protecting groups. umich.edu

The utility of a protecting group is defined by both the ease of its introduction and the specificity of its removal. The pixyl group excels in this regard, as it can be cleaved under very mild acidic conditions, leaving other acid-sensitive functionalities within the molecule intact. rsc.org For instance, the half-life for the removal of the pixyl group has been reported to be approximately 20 seconds using 2% toluenesulfonic acid monohydrate in a dichloromethane-methanol solvent system. scispace.com Its rate of acid-catalyzed hydrolysis is comparable to that of the widely used dimethoxytrityl (DMTr) group. umich.edu The 9-phenylxanthenyl group has also been employed for the protection of the exocyclic amino group of guanine (B1146940) in acyclovir (B1169), demonstrating its versatility. scispace.com

The stability and reactivity of the pixyl group can be fine-tuned by introducing substituents onto the phenyl or xanthene rings. For example, the 9-(p-anisyl)xanthen-9-yl (MOX) group is a more acid-labile variant, offering chemists greater control over deprotection strategies in complex synthetic pathways. umich.edu This ability to modulate lability makes this compound and its analogs indispensable tools in the synthesis of modified oligonucleotides and other intricate molecular architectures. rsc.org

Interactive Data Table: Comparison of Hydroxyl Protecting Groups in Nucleoside Synthesis

| Protecting Group | Abbreviation | Precursor | Key Features |

| 9-Phenylxanthen-9-yl | Pixyl, Px | This compound | Forms crystalline derivatives; Cleaved under mild acidic conditions. rsc.orgumich.edu |

| Dimethoxytrityl | DMTr | Dimethoxytrityl chloride | Widely used; Cleavage rate comparable to Pixyl; Can lead to retritylation in solution phase. umich.edu |

| 9-(p-Methoxyphenyl)xanthen-9-yl | MOX | 9-Chloro-9-(p-methoxyphenyl)xanthene | More acid-labile than Pixyl and DMTr, allowing for differential deprotection. umich.edu |

| Triphenylmethyl | Trityl, Tr | Trityl chloride | Parent group of the trityl family; Requires stronger acidic conditions for cleavage than DMTr or Pixyl. umich.edu |

Synthetic Methodologies and Strategic Approaches to 9 Chloro 9 Phenylxanthene

Established Preparative Routes to 9-Chloro-9-phenylxanthene Precursors

The traditional and most common pathway to this compound begins with the synthesis of its immediate precursor, 9-phenylxanthen-9-ol (B1582450). This is typically achieved through a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.

Grignard Reagent-Mediated Syntheses of 9-Phenylxanthenols

The synthesis of 9-phenylxanthen-9-ol is classically accomplished by the reaction of xanthone (B1684191) with a phenylmagnesium halide, typically phenylmagnesium bromide. google.comlibretexts.org This reaction exemplifies a nucleophilic addition of the Grignard reagent to the carbonyl carbon of the xanthone. organicchemistrytutor.com The process involves the initial formation of an organomagnesium intermediate, which upon subsequent acidic workup, yields the tertiary alcohol, 9-phenylxanthen-9-ol. google.comlibretexts.org

The general scheme for this reaction is as follows:

Step 1: Grignard Reagent Formation: Metallic magnesium reacts with an aryl halide (e.g., bromobenzene) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, to form phenylmagnesium bromide. google.com

Step 2: Nucleophilic Addition: The highly nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of xanthone. organicchemistrytutor.com This leads to the formation of a magnesium alkoxide intermediate.

Step 3: Protonation: The reaction mixture is treated with a dilute acid (e.g., aqueous ammonium (B1175870) chloride or dilute hydrochloric acid) to protonate the alkoxide, yielding 9-phenylxanthen-9-ol. google.com

This method has been a reliable route for obtaining 9-phenylxanthen-9-ol, with reported yields being satisfactory for laboratory-scale preparations. For instance, one procedure describes the synthesis of 9-phenylxanthen-9-ol from xanthone and phenylmagnesium bromide, resulting in a 55% yield after recrystallization.

Table 1: Synthesis of 9-Phenylxanthen-9-ol via Grignard Reaction

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| Xanthone | Phenylmagnesium Bromide | 9-Phenylxanthen-9-ol | 55% |

Halogenation Protocols for Xanthyl Alcohols

Once 9-phenylxanthen-9-ol is obtained, the subsequent step involves the conversion of the hydroxyl group to a chlorine atom. This transformation is a classic example of a nucleophilic substitution reaction, where the hydroxyl group is first protonated to form a good leaving group (water), which is then displaced by a chloride ion.

A common and effective reagent for this chlorination is acetyl chloride. google.com The reaction of 9-phenylxanthen-9-ol with acetyl chloride readily affords this compound, also known as pixyl chloride. google.com This method is straightforward and generally provides the desired product in good yield.

Other chlorinating agents can also be employed, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). These reagents are also effective for converting tertiary alcohols to their corresponding alkyl chlorides. Another reported method involves the reaction of 9,9-dichloroxanthene with one equivalent of benzene (B151609) to produce this compound. google.com

Development and Optimization of Scalable Synthetic Protocols for this compound

While the established Grignard-based synthesis is effective, its scalability can be hampered by the hazardous nature of Grignard reagents and the cost of starting materials. google.com Consequently, efforts have been directed towards developing more scalable and efficient protocols.

Research into scalable syntheses has explored alternative reaction conditions and methodologies. For example, a convenient single-step synthesis of 2,7-dimethyl-9-phenylxanthen-9-ol analogs has been achieved through a Friedel–Crafts reaction, which could potentially be adapted for the synthesis of the parent 9-phenylxanthen-9-ol on a larger scale. researchgate.net

Furthermore, optimization of the halogenation step is crucial for large-scale production. The use of milder and more selective chlorinating agents, as well as the development of continuous flow processes, could enhance the safety and efficiency of the synthesis.

Investigation of Alternative and Sustainable Synthetic Pathways

The principles of green chemistry have spurred investigations into more environmentally benign synthetic routes for this compound and its precursors. These efforts focus on reducing waste, using less hazardous reagents, and improving energy efficiency.

One area of exploration is the use of alternative catalysts for the synthesis of the xanthene core. researchgate.netnih.gov For instance, various Lewis and Brønsted acids have been employed to catalyze the condensation reactions that form the xanthene skeleton, potentially offering milder and more selective pathways. researchgate.net The use of solid-supported catalysts is also a promising approach, as it can simplify product purification and allow for catalyst recycling. researchgate.netnih.gov

Ultrasound-assisted synthesis has emerged as a green methodology for the preparation of xanthene derivatives. unito.it This technique can lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. unito.it The application of ultrasound to the synthesis of 9-phenylxanthen-9-ol or its subsequent chlorination could represent a significant step towards a more sustainable manufacturing process.

Mechanistic Investigations of 9 Chloro 9 Phenylxanthene Reactivity

Generation and Reactivity of 9-Phenylxanthylium Carbocations

The formation of the 9-phenylxanthylium cation is a key feature of the reactivity of 9-Chloro-9-phenylxanthene and its derivatives. This cation is noted for its relative stability, which allows it to serve as a crucial intermediate in a variety of synthetic applications.

Acid-Catalyzed Formation of Carbocationic Species

The 9-phenylxanthylium cation is readily formed from this compound or its corresponding alcohol (9-hydroxy-9-phenylxanthene) and ether derivatives under acidic conditions. researchgate.netjournals.co.za In the presence of protic or Lewis acids, the carbon-chlorine bond in this compound cleaves, heterolytically, to generate the carbocation and a chloride anion. Similarly, the acid-catalyzed dehydration of 9-hydroxy-9-phenylxanthene also yields the cation. uga.edu

In aqueous and alcohol solutions, a distinct equilibrium exists between the colorless and non-fluorescent 9-aryl-9H-xanthen-9-ols and the brightly colored and fluorescent 9-arylxanthylium cations. uga.edu The position of this equilibrium is directly dependent on the concentration of hydronium ions, highlighting the acid-catalyzed nature of the cation's formation. uga.edu This property is fundamental to its use in reactions such as the protection of alcohols, where the 9-phenylxanthyl (pixyl) group is introduced using this compound and subsequently removed by mild acid hydrolysis. researchgate.net The formation of the intensely orange-red 9-phenylxanthylium cation from precursors like 9-hydroperoxy-9-phenylxanthene in acidic media further confirms this pathway. journals.co.za

Elucidation of Carbocation Stability and Electronic Structure

The stability of the 9-phenylxanthylium carbocation is a defining characteristic, underpinning its utility in organic synthesis, particularly as the core of the pixyl protecting group. uminho.ptacs.org This stability arises from the extensive delocalization of the positive charge across the molecule's electronic system. libretexts.org The planar, tricyclic xanthene backbone and the appended phenyl group at the 9-position allow the positive charge to be distributed via resonance over the two benzene (B151609) rings of the xanthene moiety and the phenyl substituent. libretexts.org

This delocalization significantly lowers the energy of the cation, making it substantially more stable than tertiary alkyl carbocations. libretexts.org The stability is so pronounced that the cation can be readily observed and studied in solution. journals.co.zauga.edu The development of the 9-phenylxanthyl (pixyl) group as a photochemically removable protecting group for primary alcohols was prompted by the inherent stability of this carbocationic intermediate. acs.orgnih.gov

Spectroscopic Probes for Transient Carbocationic Intermediates

The formation of the 9-phenylxanthylium cation is accompanied by distinct spectroscopic changes that serve as powerful probes for its detection and characterization. The cation is intensely colored, typically appearing orange-red in solution, which allows for its observation using visible spectroscopy. journals.co.za Studies on substituted 9-phenylxanthylium ions have identified major absorbance bands in the visible region, with a maximum reported at 437 nm for one such derivative. uga.edu

For studying the kinetics of highly reactive, transient carbocations, laser flash photolysis (LFP) is a primary technique. uga.eduresearchgate.net This method allows for the generation and direct observation of short-lived species. uga.edu The 9-phenylxanthylium ion has been characterized using LFP, and its reactivity towards various nucleophiles has been quantified. datapdf.comscribd.com Furthermore, the cation exhibits fluorescence, although this emission is known to be quenched by water. uga.edu Time-resolved fluorescence measurements have also been employed to elucidate the dynamics of photolysis processes involving pixyl-protected compounds. uminho.pt

| Nucleophile | Rate Constant (k) | Solvent System | Reference |

|---|---|---|---|

| Water (H₂O) | 23 s⁻¹ | Acetonitrile (B52724):Water | datapdf.comscribd.com |

| Azide (N₃⁻) | 1.0 x 10⁸ M⁻¹s⁻¹ | Acetonitrile:Water | datapdf.comscribd.com |

Exploration of Radical Pathways and Single-Electron Transfer Processes

Beyond ionic pathways, the reactivity of this compound derivatives also involves radical intermediates. These pathways are often initiated photochemically and proceed through single-electron transfer (SET) mechanisms.

Formation of 9-Xanthenyl Radicals

The 9-phenylxanthenyl radical can be generated via a single-electron transfer (SET) reaction. researchgate.net Research has shown that the photoexcited 9-phenylxanthylium cation (PX⁺*), being an electron-deficient system, can react with a variety of electron donor molecules. researchgate.net This process involves the transfer of an electron from the donor to the excited cation, resulting in the formation of the 9-phenylxanthenyl radical. researchgate.net

Another established route to related radical species is through homolytic bond cleavage. Laser flash photolysis studies on compounds like 9-xanthylacetone have demonstrated that the excited state can undergo an initial homolytic carbon-carbon bond cleavage to generate the corresponding xanthyl radical. researchgate.net This suggests that, under appropriate energetic conditions, direct homolysis of the carbon-chlorine bond in this compound or cleavage of other precursor bonds could serve as a pathway to radical formation.

Mechanistic Role of Radical Intermediates in Transformations

Radical intermediates play a crucial role in a variety of chemical transformations. The 9-phenylxanthenyl radical, once formed, is a key photochemical intermediate. researchgate.net The involvement of highly reactive radical intermediates is a known challenge in achieving high selectivity in chemical reactions, particularly in asymmetric synthesis. nih.gov

In a broader context, the generation and subsequent trapping of radical intermediates are central to many modern synthetic methods. nih.gov For instance, copper-catalyzed systems often involve a catalytic cycle where a radical is generated, adds to a substrate like an alkene, and the resulting carbon-centered radical is then trapped by a copper-bound species to form a new bond. nih.gov While not specific to this compound, these mechanisms highlight the fundamental importance of radical intermediates in enabling complex bond formations, such as C-H bond functionalizations. nih.gov The study of the 9-phenylxanthenyl radical contributes to the understanding of these broader classes of radical-mediated reactions.

| Property | Observation | Technique | Reference |

|---|---|---|---|

| Color | Intense Orange-Red | Visible Spectroscopy | journals.co.za |

| Absorption Maximum (λmax) | ~437 nm (for a derivative) | UV-Vis Spectroscopy | uga.edu |

| Detection of Transients | Enables direct observation and kinetic studies | Laser Flash Photolysis (LFP) | uga.eduresearchgate.netdatapdf.com |

| Emission | Fluorescent (quenched by water) | Fluorescence Spectroscopy | uga.edu |

Unraveling Nucleophilic Substitution Mechanisms at the C9 Position

The reactivity of this compound at the C9 position is a subject of significant interest in organic chemistry, primarily revolving around nucleophilic substitution reactions. The mechanism of these reactions can be influenced by several factors, including the structure of the substrate, the nature of the nucleophile, and the solvent. libretexts.orgquora.comstackexchange.commasterorganicchemistry.comyoutube.com For this compound, the tertiary nature of the carbon atom bearing the chlorine leaving group suggests a predisposition towards a unimolecular nucleophilic substitution (S_N1) mechanism. masterorganicchemistry.comyoutube.com This pathway involves the formation of a carbocation intermediate, the 9-phenylxanthenyl cation, which is then attacked by a nucleophile. youtube.comrsc.org

The stability of this carbocation is a key factor favoring the S_N1 pathway. The 9-phenylxanthenyl cation is stabilized by the delocalization of the positive charge over the three aromatic rings of the xanthene core and the attached phenyl group. This extensive resonance stabilization makes the formation of the carbocation intermediate energetically favorable. cdnsciencepub.comias.ac.in

However, a bimolecular nucleophilic substitution (S_N2) mechanism, which involves a one-step concerted process where the nucleophile attacks as the leaving group departs, cannot be entirely ruled out, especially with strong nucleophiles and in less polar, aprotic solvents. libretexts.orgquora.comyoutube.com In such a scenario, the reaction rate would depend on the concentration of both the this compound and the nucleophile. quora.comyoutube.comrsc.org

Research has shown that the reaction of this compound with various nucleophiles, such as alcohols, proceeds readily. For instance, it is used to protect primary alcohols, reacting in dry pyridine (B92270) at room temperature. researchgate.net This reaction likely proceeds through an S_N1 mechanism, where the pyridine acts as a base to facilitate the departure of the chloride ion and stabilize the resulting cation.

The table below summarizes the key mechanistic features of S_N1 and S_N2 reactions, which are pertinent to understanding the reactivity of this compound.

| Feature | S_N1 Mechanism | S_N2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Molecularity | Unimolecular | Bimolecular |

| Intermediate | Carbocation | None (Transition State) |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Structure | Favored by tertiary > secondary | Favored by methyl > primary > secondary |

| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

This table provides a general comparison of S_N1 and S_N2 reaction mechanisms. libretexts.orgquora.comyoutube.comrsc.org

Influence of Solvent Polarity and Reaction Environment on Mechanistic Divergence

The choice of solvent plays a critical role in directing the mechanistic pathway of nucleophilic substitution reactions of this compound. The polarity of the solvent, its ability to solvate ions, and its own nucleophilicity can significantly influence the reaction rate and mechanism. libretexts.orgmdma.chresearchgate.net

Polar Protic Solvents: These solvents, such as water, alcohols, and carboxylic acids, are capable of hydrogen bonding and can effectively solvate both cations and anions. In the context of this compound, polar protic solvents strongly favor the S_N1 mechanism. libretexts.orgquora.comstackexchange.com They stabilize the transition state leading to the formation of the 9-phenylxanthenyl carbocation and the chloride leaving group through hydrogen bonding. The high dielectric constant of these solvents also helps to separate the resulting ions. mdma.ch When the solvent itself acts as the nucleophile, the reaction is termed a solvolysis. libretexts.orgyoutube.com For example, the solvolysis of similar compounds in polar protic solvents like ethanol (B145695) or methanol (B129727) proceeds readily. mdpi.comajrconline.orgresearchgate.net

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) have a significant dipole moment but lack acidic protons for hydrogen bonding. While they can solvate cations, their ability to solvate anions is diminished. In such environments, the S_N2 mechanism can become more competitive, especially with a strong, anionic nucleophile. libretexts.orgquora.com The reduced solvation of the nucleophile in a polar aprotic solvent enhances its nucleophilicity, favoring a bimolecular attack.

Nonpolar Solvents: In nonpolar solvents such as hydrocarbons, the formation of charged intermediates like carbocations is highly disfavored. Consequently, the S_N1 pathway is significantly hindered. If a reaction were to occur in a nonpolar solvent, it would more likely proceed through an S_N2-like mechanism, although the rates would generally be much slower.

The influence of the solvent environment on the reaction mechanism can be systematically studied by examining the reaction kinetics in a variety of solvents with different polarities and nucleophilicities. The Grunwald-Winstein equation is a tool used to correlate the specific rates of solvolysis with the ionizing power and nucleophilicity of the solvent. mdpi.com

The following table illustrates the expected effect of different solvent types on the dominant reaction mechanism for this compound.

| Solvent Type | Primary Effect | Favored Mechanism |

| Polar Protic (e.g., Water, Ethanol) | Stabilizes carbocation and leaving group | S_N1 |

| Polar Aprotic (e.g., Acetone, Acetonitrile) | Enhances nucleophilicity of anionic nucleophiles | Can favor S_N2 |

| Nonpolar (e.g., Hexane, Toluene) | Disfavors charged intermediates | S_N1 highly disfavored |

This table outlines the general influence of solvent polarity on the mechanistic pathway of nucleophilic substitution reactions. libretexts.orgquora.comstackexchange.commdma.chresearchgate.net

Strategic Applications of 9 Chloro 9 Phenylxanthene As a Protecting Group in Organic Synthesis

Protection of Hydroxyl Functions in Nucleoside and Oligonucleotide Synthesis

The pixyl group, derived from 9-Chloro-9-phenylxanthene, is an acid-labile protecting group analogous to the widely used trityl (Tr) and dimethoxytrityl (DMTr) groups. umich.edu It has been instrumental in the synthesis of both deoxyribonucleotides and ribonucleotides, offering distinct advantages in specific synthetic strategies. umich.eduresearchgate.net

This compound reacts selectively and in high yield with the primary 5'-hydroxyl group of 2'-deoxyribonucleosides and their N-acyl derivatives. researchgate.netresearchgate.netresearchgate.net This high regioselectivity for the primary hydroxyl over the secondary 3'-hydroxyl is due to the steric bulk of the reagent. umich.edu The reaction produces 5'-O-pixylated nucleosides, which are often crystalline compounds. researchgate.netresearchgate.net This crystallinity is a significant practical advantage, as it facilitates the purification of the protected monomers, a crucial step for ensuring high fidelity in subsequent oligonucleotide synthesis. umich.edu The pixyl group has been successfully used to prepare the monomeric and dimeric building blocks required for the solution-phase synthesis of deoxyribooligonucleotides. umich.edu

The pixyl group is characterized by its lability under mild acidic conditions, which allows for its selective removal without compromising other protecting groups or the integrity of the oligonucleotide chain. researchgate.netresearchgate.net The rate of acid-catalyzed hydrolysis of the pixyl group is a critical factor, designed to be rapid and efficient. For instance, the half-life for the removal of a pixyl group from an N-2 protected guanine (B1146940) derivative was estimated to be around 20 seconds at 20°C using 2% toluenesulfonic acid monohydrate in a dichloromethane-methanol mixture. scispace.com

The deprotection kinetics are influenced by the specific acid and solvent system employed. Studies comparing various acid-labile groups have quantified this lability. The pixyl group is generally removed by acid at a rate comparable to or slightly faster than the DMTr group. umich.eduresearchgate.net This controlled lability is crucial in complex syntheses, such as those involving ribonucleosides where other acid-sensitive groups might be present on the 2'-hydroxyl function. umich.edu The conditions must be finely tuned to ensure complete deprotection of the 5'-hydroxyl while preventing premature cleavage of other protectors or side reactions like depurination. umich.eduresearchgate.net The pixyl group's enhanced deprotection kinetics compared to DMTr chloride were a reason for its preference in the synthesis of certain conformationally constrained abasic sites. nih.gov

| Substrate | Deprotection Reagent | Conditions | Observed Half-Life (t½) | Reference |

|---|---|---|---|---|

| N-2-Pixyl-acyclovir | 2% Toluenesulfonic acid monohydrate in CH₂Cl₂:MeOH (7:3 v/v) | 20°C | ~20 seconds | scispace.com |

| 5'-O-Pixyl-3'-O-acetylthymidine | Dichloroacetic acid (5 mol. equiv.) with pyrrole (B145914) (15 mol. equiv.) in DCM | 0°C | 180 seconds | researchgate.net |

The pixyl group is often compared with other acid-labile groups from the trityl family, most notably the 4,4'-dimethoxytrityl (DMTr) group, which is the standard for automated solid-phase DNA synthesis. umich.eduresearchgate.netgoogle.com Another relevant analogue is the 2,7-dimethylpixyl (DMPx) group. researchgate.netresearchgate.net

The primary distinction lies in their relative rates of acid-catalyzed cleavage. The acid lability generally increases in the order of DMTr < Px < DMPx. researchgate.net One study demonstrated that the pixyl group is approximately three times more readily removed under acidic conditions than the DMTr group. researchgate.net The DMPx group is even more acid-labile. researchgate.netnih.gov For example, when treated with 5% acetic acid in methanol (B129727), the 5'-dimethylpixyl-2'-methoxyethylribothymidine had a half-life of 101 minutes, whereas the corresponding 5'-dimethoxytrityl compound had a half-life of 420 minutes under the same conditions. google.com

This increased lability can be a significant advantage. It allows for the use of milder acidic conditions or shorter deprotection times, which minimizes acid-induced side reactions like the depurination of N-glycosidic linkages, a persistent problem in oligonucleotide synthesis, especially with sensitive nucleosides like deoxyadenosine. researchgate.netgoogle.comgoogle.com The use of the more labile DMPx group, for instance, has been shown to provide a four-fold increase in yield compared to DMTr when incorporating particularly acid-sensitive 8-aryl-dG adducts into DNA. acs.org

While DMTr remains popular due to its established protocols and the strong chromophore released upon deprotection (useful for monitoring coupling efficiency), the pixyl group and its derivatives offer valuable alternatives, particularly for the synthesis of oligonucleotides containing acid-sensitive modifications or when enhanced crystallinity of the protected monomer is desired. umich.eduresearchgate.netgoogle.com

| Protecting Group | Abbreviation | Half-Life (t½) in seconds | Reference |

|---|---|---|---|

| 4,4'-Dimethoxytrityl | DMTr | 240 | researchgate.net |

| 9-Phenylxanthen-9-yl | Px | 180 | researchgate.net |

| 2,7-Dimethylpixyl | DMPx | 90 | researchgate.net |

Conditions: 0.025 M solution of 5'-protected-3'-O-acetylthymidine in DCM treated with 5 mol. equiv. of dichloroacetic acid (DCA) and 15 mol. equiv. of pyrrole at 0°C. researchgate.net

Kinetics and Conditions for Pixyl Group Lability and Selective Deprotection

Selective Protection of Primary Alcohol Moieties

The utility of this compound extends beyond nucleoside chemistry to the selective protection of primary alcohols in a broader range of molecules, including carbohydrates and other polyols. researchgate.netresearchgate.net The steric hindrance of the pixyl group allows it to react preferentially with the less sterically hindered primary hydroxyl groups over secondary or tertiary ones. researchgate.net Alcohols can be protected in good yield by treatment with this compound in pyridine (B92270) at room temperature. researchgate.net The resulting 9-phenylxanthyl (pixyl) ethers are stable under various conditions but can be cleaved when desired. researchgate.net Notably, the pixyl group has also been investigated as a photolabile protecting group, where irradiation of pixyl ethers in neutral aqueous acetonitrile (B52724) can regenerate the parent alcohol. researchgate.netrsc.org

Utilization for Amine Protection (e.g., N-2 in Guanine Derivatives)

While primarily known as a hydroxyl protecting group, the pixyl group has also been successfully employed for the protection of exocyclic amino groups on nucleobases. A key example is its use for the N-2 protection of the guanine residue in acyclovir (B1169), an antiviral drug. scispace.com In this synthesis, the hydroxyl function of acyclovir was transiently protected with a trimethylsilyl (B98337) group, followed by reaction with this compound to install the pixyl group on the N-2 position of the guanine base. Subsequent hydrolysis of the silyl (B83357) group yielded 9-(Hydroxyethoxymethyl)-2-N-(9-phenylxanthen-9-yl)-guanine in 98% yield. scispace.com This strategy demonstrates the versatility of the pixyl group in protecting nucleophilic amine functions, which is essential to prevent side reactions during subsequent synthetic steps like phosphorylation. scispace.com

Investigations into Regioselectivity and Stereoselectivity in Pixylations

The regioselectivity of this compound is one of its most valuable attributes in synthesis. As a bulky reagent, it exhibits a strong preference for reaction at the sterically accessible primary 5'-hydroxyl group of nucleosides over the more hindered secondary 3'-hydroxyl group. umich.edu This regiospecificity allows for the direct 5'-O-pixylation of unprotected nucleosides in high yield without the need for prior protection of the 3'-OH. umich.edu This is a cornerstone of its application in building blocks for oligonucleotide synthesis. umich.edu

In syntheses involving more complex substrates, such as the preparation of double-headed nucleosides, the pixyl group has been used to protect secondary hydroxyl groups. In one instance, a secondary hydroxyl group on a modified thymidine derivative was protected by reaction with pixyl chloride to afford the desired product. nih.gov While the predominant application relies on its selectivity for primary alcohols, its use with secondary alcohols highlights its utility in specific, targeted synthetic routes where other functional groups are pre-protected.

Photochemical Activation and Photo Removable Protecting Group Strategies

Design Principles for Photocleavable Pixyl Derivatives

The design of photocleavable pixyl derivatives is centered on the stability of the 9-phenylxanthylium cation that forms upon heterolytic cleavage of the C-O bond during photolysis. acs.orguminho.pt The highly rigid and planar backbone of the xanthyl moiety contributes to this stability. uminho.pt The core principle involves attaching the pixyl group to a substrate, typically an alcohol, via an ether linkage. acs.orgresearchgate.net Upon irradiation with light of a suitable wavelength, this bond breaks, releasing the protected molecule and the 9-phenylxanthyl cation, which is then trapped by a nucleophile like water to form 9-hydroxy-9-phenylxanthene. researchgate.netresearchgate.net

A crucial aspect of the design is the ability to tune the photochemical properties by modifying the core structure. For instance, replacing the oxygen atom in the xanthene ring with sulfur to form the 9-phenylthioxanthyl (S-pixyl or S-Px) group results in a PPG that absorbs at longer wavelengths and exhibits a higher quantum yield for deprotection. acs.orgnih.govuminho.pt This is a significant advantage as it allows for the use of less damaging, longer-wavelength light for cleavage. uminho.pt

Furthermore, the introduction of substituents on the phenyl or xanthyl rings can significantly influence the efficiency and wavelength specificity of the photodeprotection process. nih.govbgsu.edu Electron-donating groups, for example, can enhance the efficiency of photolysis. nih.gov The design also considers the stability of the protected compound under various conditions and the ease of purification. Pixyl derivatives of nucleosides, for instance, are noted for being more readily purified by crystallization compared to their dimethoxytrityl (DMTr) counterparts. umich.edu

Photophysical Investigations of Excited States in 9-Phenylxanthyl Systems

The photophysical properties of 9-arylxanthyl systems have been the subject of detailed investigations to understand their behavior in the excited state. bgsu.edu Studies on 9-arylxanthyl carbocations, which are key intermediates in the photodeprotection reaction, reveal that they are often fluorescent and have relatively long lifetimes, allowing for detailed analysis using techniques like Stern-Volmer fluorescence quenching. bgsu.edu

A dramatic substituent effect is observed on the photophysical properties of 9-arylxanthyl cations. researchgate.netbgsu.edu An increase in the electron-donating ability of substituents on the 9-aryl group leads to a decrease in fluorescence quantum yields and lifetimes. researchgate.netbgsu.edu This is accompanied by an increase in the non-radiative decay rate constants. researchgate.netbgsu.edu In contrast, the radiative (fluorescence) rate constants show only a modest dependence on substituents. bgsu.edu This suggests that the substituent effect primarily influences the non-radiative decay pathways, possibly through an effect on the rate of intersystem crossing. bgsu.edu

Laser flash photolysis studies have been instrumental in elucidating the mechanism of cation formation. For instance, the irradiation of certain xanthyl derivatives in acidic solutions proceeds through an initial homolytic carbon-carbon bond cleavage, generating a xanthyl radical. researchgate.net The photophysical behavior can also be influenced by the solvent environment. beilstein-journals.org

The following table summarizes the key photophysical properties of substituted 9-arylxanthyl cations.

| Property | Effect of Electron-Donating Substituents |

| Fluorescence Quantum Yield | Decreases |

| Excited-State Lifetime | Decreases |

| Radiative Rate Constant | Modest Effect |

| Non-radiative Rate Constant | Increases |

This table illustrates the general trends observed in the photophysical properties of 9-arylxanthyl cations upon increasing the electron-donating strength of substituents on the 9-aryl ring.

Structure-Reactivity Relationships in Photodeprotection: Influence of Substituents

The relationship between the structure of pixyl derivatives and their photoreactivity is a critical area of research, with a particular focus on the influence of substituents. The position and electronic nature of substituents on the aromatic rings can have a profound impact on the efficiency and rate of photochemical cleavage. nih.govnih.gov

For 9-phenylthioxanthyl (S-Px) protected thymidine (B127349), the introduction of an electron-donating group at the 3-position of the thioxanthene (B1196266) ring was found to enhance the efficiency of photolysis by a factor of three. nih.govuminho.pt This enhancement is attributed to the electronic stabilization of the transition state or the intermediate carbocation.

A Hammett analysis of the quenching of excited-state 9-arylxanthyl cations by various nucleophiles revealed a negative ρ value, which is opposite to the substituent dependence observed for the ground-state reactions. bgsu.edu This indicates that the electronic demands of the excited-state reaction are different from those of the ground-state reaction. In the excited state, electron-donating substituents on the 9-aryl group increase the quenching rate constants, up to the diffusion limit. bgsu.edu

The position of the substituent also plays a crucial role. For diaryl ethers, it has been observed that the closer a substituent is to the C-O bond being cleaved, the slower the rate of cleavage. nih.gov This steric hindrance can impede the necessary conformational changes for the reaction to occur.

The table below provides a qualitative summary of the effect of substituents on the photodeprotection of pixyl and related systems.

| Substituent Type | Position | Effect on Photodeprotection Rate/Efficiency |

| Electron-Donating | 3-position (S-Px) | Enhances efficiency |

| Electron-Donating | 9-aryl group (excited state) | Increases quenching rate |

| General | Ortho to C-O bond | Decreases cleavage rate |

This table summarizes the influence of substituent type and position on the photochemical reactivity of pixyl and analogous systems.

Characterization of Wavelength Specificity and Quantum Yields in Photochemical Cleavage

The efficiency of a photodeprotection reaction is quantified by its quantum yield (Φ), which is the fraction of absorbed photons that lead to the desired chemical transformation. The wavelength of irradiation is another critical parameter, as it should ideally be in a range that does not cause damage to biological systems (typically above 350 nm). uminho.pt

The parent 9-phenylxanthyl (Px) group requires irradiation at 254 or 300 nm to release protected alcohols, with chemical yields ranging from 78% to 97%. acs.orguminho.pt The 9-phenylthioxanthyl (S-Px) derivative is an improvement, as it can be cleaved at longer wavelengths. acs.orguminho.pt Further modifications, such as the introduction of a methoxy (B1213986) group, can shift the required wavelength to 350 nm, allowing for quantitative release of the protected substrate. nih.govuminho.pt

The quantum yield of deprotection is also influenced by the structure of the PPG. While specific quantum yield values for many 9-phenylxanthene derivatives are not always reported in the provided context, the general principle is that structural modifications are aimed at increasing this value. For comparison, other classes of PPGs, such as p-hydroxyphenacyl derivatives, are known for their high quantum yields. rsc.org

The choice of solvent and the presence of quenchers like oxygen can also affect the quantum yield. beilstein-journals.org For some photoremovable protecting groups, the quantum yield is enhanced in the absence of oxygen, indicating that the reactive excited state is a triplet state that can be quenched by O₂. beilstein-journals.org

The following table presents data on the irradiation wavelengths used for the cleavage of various pixyl derivatives.

| Photoremovable Protecting Group | Substrate | Irradiation Wavelength (nm) | Deprotection Yield (%) |

| Pixyl (Px) | Primary Alcohols | 254 or 300 | 78-97 acs.orguminho.pt |

| S-Pixyl (S-Px) | Cytidine | Not specified | 75 acs.orguminho.pt |

| S-Pixyl (S-Px) | Thymidine | Not specified | 97 acs.orguminho.pt |

| 3-Methoxy-S-Pixyl | 2'-Deoxythymidine | 300 or 350 | Quantitative nih.govuminho.pt |

This interactive table summarizes the wavelengths used for the photodeprotection of various substrates using pixyl and its derivatives, along with the reported yields.

Theoretical and Computational Investigations of 9 Chloro 9 Phenylxanthene and Its Reaction Intermediates

Quantum Chemical Calculations on Electronic Structure and Stability of 9-Chloro-9-phenylxanthene and its Carbocations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic structure and inherent stability of this compound and its corresponding carbocation, the 9-phenylxanthenylium ion. The stability of this cation is a key feature of its chemistry.

The 9-phenylxanthenylium cation belongs to the family of triarylmethyl carbocations, which are known for their remarkable stability. researchgate.netrsc.org This stability is traditionally attributed to the extensive delocalization of the positive charge from the central carbon atom (C9) across the three connected aromatic rings (the two of the xanthene core and the appended phenyl group). researchgate.net Computational models allow for the precise calculation of this charge distribution. Methods like Natural Population Analysis (NPA) can quantify the partial charge on each atom, revealing how the positive charge is dispersed. nih.gov In related systems like benzo[a]anthracene-derived carbocations, DFT studies have shown that the positive charge is indeed delocalized throughout the π-system. nih.gov

DFT calculations are also used to determine the relative stabilities of different isomers or to compare the stability of a carbocation to its parent molecule. For instance, studies on polycyclic aromatic hydrocarbon (PAH) carbocations use DFT to calculate the relative energies of carbocations formed from different epoxide precursors, correlating these stabilities with observed biological activity. For the 9-phenylxanthenylium ion, a key reaction is the oxidation of alcohols, where it acts as a hydride acceptor, underscoring its stability and electrophilic nature. researchgate.net The reliability of these computational approaches is often validated by comparing calculated spectroscopic data, such as ECD spectra, with experimental measurements, which has been done successfully for similar triarylmethyl systems using time-dependent DFT (TD-DFT) at levels like CAM-B3LYP/6-311++G(2d,2p). acs.org

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful method for mapping the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, crucially, the high-energy transition states that connect them. For this compound, a primary reaction pathway is solvolysis, which proceeds via the formation of the stable 9-phenylxanthenylium carbocation in an SN1-type mechanism.

Modeling this reaction involves calculating the potential energy surface for the dissociation of the C-Cl bond. Computational methods can locate the transition state structure for this bond-breaking event and determine its energy, which corresponds to the activation energy of the reaction. Studies on the solvolysis of related benzhydryl systems have employed computer models that combine high-level ab initio calculations for the core reacting atoms with molecular mechanics (MM) for the rest of the structure (a QM/MM approach) to analyze the transition state. epdf.pub

Furthermore, the 9-phenylxanthenylium ion itself is a reactive intermediate. Its reaction with various alcohols has been studied, and a hydride-proton sequential transfer mechanism was proposed based on kinetic isotope effects. researchgate.net This mechanism involves the rate-limiting formation of an α-hydroxy carbocation intermediate. researchgate.net Computational modeling can be used to investigate such complex mechanisms by:

Calculating the geometries and energies of all proposed intermediates.

Locating the transition state for each step (e.g., hydride transfer and proton transfer).

Comparing the calculated activation barriers to determine the rate-limiting step.

DFT calculations are particularly well-suited for this, allowing for the analysis of charge delocalization and structural changes in the transition state. For example, in the oxidation of alcohols by the 9-phenylxanthylium ion, the efficiency is highly dependent on the structure of the alcohol, a relationship that can be rationalized by computationally analyzing the steric and electronic effects in the carbocationic transition state. researchgate.net

Molecular Dynamics Simulations to Elucidate Solvent Effects and Conformational Landscapes

While quantum chemical calculations are excellent for describing the electronic properties of single molecules, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules over time, especially their interaction with the surrounding environment (solvent) and their conformational flexibility. nih.gov MD simulations model the system as a collection of atoms whose movements are governed by classical mechanics, with forces calculated using a pre-defined force field. ijcrt.org

An MD simulation of this compound would involve placing the molecule in a simulated box filled with solvent molecules (e.g., water, acetonitrile (B52724), or methanol). The simulation would then track the positions and velocities of all atoms over a period of nanoseconds or longer. nih.gov Analysis of the resulting trajectory can reveal several key insights:

Solvent Structuring: It can show how solvent molecules arrange themselves around the solute. For the polar 9-phenylxanthenylium cation, polar solvent molecules would be expected to form ordered solvation shells around the charged center, stabilizing the ion. The specifics of this ordering can influence reactivity.

Conformational Landscape: The xanthene core of the molecule is largely rigid, but the phenyl group at the C9 position can rotate. MD simulations can explore the rotational potential energy surface of this phenyl group, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is crucial as the conformation can affect how the molecule interacts with other reactants.

Water Displaceability: In biological or aqueous environments, MD simulations can quantify how easily water molecules are displaced from specific sites on the molecule, which is important for understanding binding interactions. nih.gov

The setup for such simulations requires careful preparation, including the selection of an appropriate force field (like AMBER or CHARMM), building the initial system with correct atom types and charges, and equilibration to ensure the system reaches a stable state before the production simulation begins. nih.gov

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a simplified yet powerful application of molecular orbital theory that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netniist.res.in The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital most likely to accept electrons (electrophilic character).

The energy and spatial distribution of these orbitals for this compound can be readily calculated using DFT methods. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap generally indicates high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and ready to engage in chemical reactions. nankai.edu.cn

For this compound, FMO analysis would predict its reactivity as follows:

Nucleophilic Attack: The location of the LUMO would indicate the most electrophilic sites on the molecule. For this compound, the LUMO is expected to be centered on the C9-Cl bond, specifically the antibonding σ* orbital. A nucleophile would therefore attack the C9 carbon, leading to the displacement of the chloride ion, which is consistent with an S_N1 reaction mechanism.

Electrophilic Attack: The location of the HOMO would indicate the most nucleophilic sites. The HOMO is expected to be distributed over the π-systems of the xanthene and phenyl rings, suggesting these are the sites where an electrophile would attack.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE, eV) |

|---|---|---|---|

| 4-((9-phenyl-9H-xanthen-9-yl)oxy)phthalonitrile | -5.0720 | -2.9035 | 2.1685 |

The relatively small energy gap for this derivative suggests a molecule that is quite reactive and capable of participating in charge-transfer interactions. researchgate.net By analogy, this compound is also expected to have a significant degree of reactivity, primarily driven by the stability of the carbocation formed upon cleavage of the C9-Cl bond.

Emerging Research Avenues and Future Directions

Integration of 9-Chloro-9-phenylxanthene Chemistry with Flow Synthesis and Automated Platforms

The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced safety, reproducibility, and scalability. researchgate.net The integration of this compound chemistry into flow synthesis and automated platforms represents a significant step forward in chemical manufacturing. vapourtec.com

Flow chemistry has proven to be a powerful tool for the synthesis of various compound libraries, offering streamlined processes for producing active pharmaceutical ingredients. mdpi.com Recent studies have demonstrated the successful use of continuous flow systems to synthesize xanthene derivatives, achieving significantly reduced reaction times compared to traditional batch methods. researchgate.net For instance, a copper-based metal-organic framework (MOF), CuBTC, was effectively used as a heterogeneous catalyst in a continuous flow system to produce a 1,8-dioxo-octa-hydro-xanthene derivative, resulting in a 22.5-fold reduction in reaction time with comparable yields to batch reactions. researchgate.netfrontiersin.org This approach not only accelerates the synthesis but also simplifies catalyst removal and minimizes metal impurities in the final product.

Automated synthesis platforms, which can perform a wide array of synthetic processes, are becoming increasingly sophisticated. researchgate.net These platforms, often controlled by intuitive software, enable the systematic exploration of reaction parameters and the rapid synthesis of compound libraries. vapourtec.commt.com The use of this compound and its derivatives in such automated systems could facilitate high-throughput screening and optimization of reactions for various applications, from drug discovery to materials science. nih.govchemspeed.com

Exploration of Novel Catalytic Roles Beyond Protecting Group Chemistry

While this compound is well-established as a reagent for introducing the pixyl protecting group for alcohols, its potential catalytic activities are a growing area of interest. acs.orgumich.edu The xanthene scaffold itself is present in numerous biologically active molecules and is a key structural motif in various catalysts. mdpi.comsamipubco.com

Recent research has focused on the catalytic applications of various xanthene derivatives in organic synthesis. For example, metal-organic frameworks and nanocatalysts incorporating xanthene structures have been shown to be efficient catalysts for the synthesis of other complex organic molecules. researchgate.netsamipubco.com These catalysts are often reusable and can be employed in environmentally friendly solvent systems. scielo.org.mx The development of new synthetic routes to produce xanthene derivatives is an active area of research, driven by their diverse applications in medicinal and materials chemistry. frontiersin.org

The catalytic potential of this compound itself, or its simple derivatives, remains a relatively unexplored frontier. Given the reactivity of the chloro- and phenyl- substituents, it is plausible that this compound could act as a Lewis acid catalyst or participate in other catalytic cycles. For instance, Lewis acids like ZnCl2 or FeCl3 are known to catalyze reactions involving 9,9-dichloroxanthene. googleapis.com Future research could focus on investigating the catalytic activity of this compound in a variety of organic transformations, potentially uncovering novel and efficient catalytic systems.

Development of Bioorthogonal and Bioconjugation Strategies Utilizing Pixyl Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The development of new bioorthogonal reactions is crucial for chemical biology, enabling the study of biomolecules in their natural environment. The pixyl group, derived from this compound, offers interesting possibilities for the development of novel bioconjugation strategies.

Bioconjugation techniques are essential for creating antibody-drug conjugates (ADCs) and other targeted therapeutics. beilstein-journals.org These techniques often involve the use of crosslinkers to covalently attach a payload, such as a drug or a fluorescent dye, to a biomolecule. thermofisher.com The pixyl moiety, with its distinct chemical properties, could be adapted for use in such applications. For example, photoaffinity labeling (PAL) utilizes light-activated groups to form covalent bonds with target biomolecules. beilstein-journals.org The photochemical properties of the xanthene core could potentially be harnessed for such light-induced conjugation methods. researchgate.net

Furthermore, the development of linkers for bioconjugation is a key area of research. The synthesis of pixyl-containing linkers could provide new tools for attaching molecules to proteins, peptides, and other biological substrates. thermofisher.com The ability to selectively introduce and then potentially cleave the pixyl group under specific conditions could offer advantages in designing controlled-release systems for drug delivery.

Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Elucidation

Understanding the detailed mechanism of a chemical reaction is fundamental to its optimization and application. Advanced spectroscopic techniques are powerful tools for the real-time observation of reaction intermediates and the elucidation of reaction pathways. unige.ch

For reactions involving this compound, techniques such as time-resolved Fourier transform infrared (TR-FTIR) spectroscopy could provide valuable insights. acs.org This method allows for the monitoring of changes in vibrational frequencies as a reaction proceeds, offering a window into the formation and decay of transient species. nih.gov For example, TR-FTIR has been used to study the dynamics of photoremovable protecting groups, a class of compounds to which the pixyl group belongs. acs.org

Other advanced techniques like single-molecule real-time transmission electron microscopy (SMART-EM) are emerging as powerful methods for observing individual reaction events at the atomic level. jst.go.jp While technically challenging, the application of such high-resolution imaging techniques to reactions involving this compound could provide unprecedented detail about the reaction mechanism. Furthermore, techniques like fluorescence microscopy can be used to image catalytic processes at the single-catalyst level, revealing spatial and temporal variations in reactivity. acs.org The inherent fluorescence of many xanthene derivatives could be exploited for such studies. researchgate.netoiccpress.com

The characterization of this compound and its derivatives relies on a suite of standard spectroscopic methods, including NMR (¹H and ¹³C), IR, and mass spectrometry, to confirm their structure and purity. nih.govbldpharm.comnih.gov

Table 2: Spectroscopic Data for this compound

| Technique | Description |

|---|---|

| ¹H NMR | Provides information on the proton environments within the molecule. Aromatic signals are typically observed in the δ 6.5–8.0 ppm range. |

| ¹³C NMR | Identifies the different carbon environments in the compound. |

| IR Spectroscopy | Confirms the presence of specific functional groups, such as aromatic C-Cl stretches around 750 cm⁻¹. |

| Mass Spectrometry (HRMS) | Verifies the molecular weight of the compound. |

| X-ray Crystallography | Can be used to determine the three-dimensional structure of the molecule in the solid state. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.